molecular formula C15H16BrNO3 B14902947 tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate

tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate

Cat. No.: B14902947
M. Wt: 338.20 g/mol
InChI Key: NYCXJDDTBJDBKL-UHFFFAOYSA-N
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Description

tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C15H16BrNO3. It is a derivative of naphthalene, featuring a bromine atom at the 7th position and a hydroxyl group at the 2nd position, with a tert-butyl carbamate group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate typically involves the bromination of 2-hydroxynaphthalene followed by the introduction of the tert-butyl carbamate group. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Strong acids like TFA or hydrochloric acid (HCl)

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate largely depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions. The tert-butyl carbamate group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine. This allows for the stepwise construction of complex molecules without interference from the amine functionality .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H16BrNO3

Molecular Weight

338.20 g/mol

IUPAC Name

tert-butyl N-(7-bromo-2-hydroxynaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-13-11-8-10(16)6-4-9(11)5-7-12(13)18/h4-8,18H,1-3H3,(H,17,19)

InChI Key

NYCXJDDTBJDBKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC2=C1C=C(C=C2)Br)O

Origin of Product

United States

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